BenchChemオンラインストアへようこそ!

VU0542270

KATP channel pharmacology vascular biology selectivity profiling

Choose VU0542270—the first vascular-specific Kir6.1/SUR2B KATP channel inhibitor (IC50 ~100nM)—for unambiguous vascular phenotype attribution. >300-fold selectivity over pancreatic Kir6.2/SUR1 and zero activity against nine other Kir subtypes at 30µM eliminates off-target effects of glibenclamide and PNU-37883A. Validated in ductus arteriosus constriction assays with glibenclamide-comparable efficacy without hypoglycemic risk. Clean SUR2-dependent inhibitory profile—unlike newer SUR2 inhibitors exhibiting paradoxical Kir6.2/SUR1 stimulation. Essential for cardiovascular, PDA, and migraine pathophysiology research.

Molecular Formula C14H13N3OS3
Molecular Weight 335.5 g/mol
Cat. No. B2446619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0542270
Molecular FormulaC14H13N3OS3
Molecular Weight335.5 g/mol
Structural Identifiers
InChIInChI=1S/C14H13N3OS3/c1-9-11(21-13(16-9)10-4-2-6-19-10)8-15-14(18)17-12-5-3-7-20-12/h2-7H,8H2,1H3,(H2,15,17,18)
InChIKeyHMFDAWDOVRPGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

VU0542270: First-in-Class Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels for Cardiovascular Research


VU0542270 is an N-aryl-N'-benzyl urea compound (CAS 1396814-79-1) that acts as a potent and highly selective inhibitor of vascular Kir6.1/SUR2B KATP channels [1]. Discovered through high-throughput screening of 47,872 chemically diverse compounds, it represents the first published vascular-specific KATP channel inhibitor [2]. With an IC50 of approximately 100 nM against Kir6.1/SUR2B and no apparent activity against nine other Kir channel family members at concentrations up to 30 µM, VU0542270 addresses a decades-long gap in pharmacological tools capable of discriminating vascular KATP channels from pancreatic and brain isoforms [3].

Why VU0542270 Cannot Be Substituted by Glibenclamide, PNU-37883A, or Other KATP Channel Inhibitors


Generic substitution of VU0542270 with nonselective KATP channel inhibitors such as glibenclamide or PNU-37883A fundamentally compromises experimental interpretability and translational validity. Glibenclamide inhibits both vascular Kir6.1/SUR2B and pancreatic Kir6.2/SUR1 channels with similar potency, thereby introducing confounding off-target effects on insulin secretion and neuronal excitability that preclude unambiguous attribution of vascular phenotypes [1]. Similarly, PNU-37883A, while previously described as a vascular-selective KATP inhibitor, exhibits off-target activity toward Kir2.1 and other non-KATP potassium channels at concentrations overlapping with its vascular KATP inhibitory range [2]. More recently disclosed SUR2-targeting inhibitors (VU0212387, VU0543336, VU0605768, and VU0544086) exhibit wider IC50 ranges and, in the cases of VU0543336 and VU0212387, paradoxical stimulatory effects on Kir6.2/SUR1 at higher doses—introducing interpretative complexity absent with VU0542270 [3].

VU0542270 Quantitative Evidence Guide: Comparator-Based Differentiation Data for Procurement Decisions


VU0542270 Exhibits >300-Fold Selectivity for Vascular Kir6.1/SUR2B Over Pancreatic Kir6.2/SUR1

VU0542270 demonstrates exceptional target selectivity within the Kir channel family. Against the primary vascular target Kir6.1/SUR2B, it exhibits an IC50 of 0.11 µM (approximately 100-110 nM) [1]. In direct head-to-head comparison within the same assay system, VU0542270 shows no detectable inhibitory activity against Kir6.2/SUR1, the predominant pancreatic and neuronal KATP channel isoform, at concentrations up to 30 µM [2]. This translates to a selectivity window exceeding 300-fold for the vascular isoform over the pancreatic isoform. By contrast, glibenclamide inhibits both Kir6.1/SUR2B and Kir6.2/SUR1 with IC50 values in the low nanomolar range, offering essentially no vascular-pancreatic discrimination [3].

KATP channel pharmacology vascular biology selectivity profiling

VU0542270 Shows No Detectable Activity Against Nine Other Kir Channel Family Members at 30 µM

Comprehensive selectivity profiling across the Kir channel family reveals that VU0542270 is devoid of activity against nine additional Kir channel subtypes at concentrations up to 30 µM [1]. Specifically, VU0542270 exhibits IC50 values >30 µM for Kir1.1 (renal outer medullary potassium channel), Kir2.1, Kir2.2, Kir2.3 (classical inward rectifiers), Kir3.1/Kir3.2 and Kir3.1/Kir3.4 (G protein-coupled inwardly rectifying potassium channels), Kir4.1, Kir4.1/Kir5.1, and Kir4.2 [2]. This contrasts with PNU-37883A, a previously reported vascular KATP inhibitor that exhibits measurable off-target activity toward Kir2.1 and other potassium channels at concentrations within its effective range for Kir6.1/SUR2B inhibition [3].

potassium channel selectivity inward rectifier Kir channels off-target screening

VU0542270 Induces Ductus Arteriosus Constriction with Potency Comparable to Nonselective Glibenclamide

In pressure myography experiments on isolated mouse ductus arteriosus vessels, VU0542270 induces constriction in a dose-dependent manner with potency similar to that of glibenclamide, the nonselective KATP channel inhibitor used clinically for patent ductus arteriosus closure [1]. Both compounds produce comparable maximal constriction responses and similar concentration-dependent vessel narrowing [2]. However, unlike glibenclamide which acts on both vascular and pancreatic KATP channels, VU0542270 achieves this functional efficacy without engaging Kir6.2/SUR1 channels, demonstrating that vascular KATP channel inhibition alone is sufficient to drive ductus arteriosus constriction [3].

ductus arteriosus vascular constriction ex vivo myography

VU0542270 Binding Site Localized to SUR2 Subunit Through Systematic Subunit Combination Analysis

Systematic heterologous expression of different Kir6 and SUR subunit combinations revealed that VU0542270's inhibitory activity requires the presence of the SUR2 subunit, not Kir6.1 specifically [1]. When Kir6.1 was co-expressed with SUR2A or SUR2B, VU0542270 retained potent inhibitory activity; however, co-expression of Kir6.1 with SUR1 abolished VU0542270 activity completely [2]. This SUR2-dependent mechanism contrasts with the four subsequently disclosed SUR2 inhibitors (VU0212387, VU0543336, VU0605768, VU0544086), which exhibit IC50 values ranging from approximately 100 nM to 1 µM and, critically, VU0543336 and VU0212387 display paradoxical stimulatory effects on Kir6.2/SUR1 at higher doses [3].

SUR2 pharmacology KATP channel subunit selectivity binding site mapping

VU0542270: Validated Research and Industrial Application Scenarios for Kir6.1/SUR2B Pharmacology


Vascular KATP Channel Target Validation and Mechanistic Studies Requiring Isoform Selectivity

VU0542270 is the optimal pharmacological tool for studies requiring unambiguous attribution of vascular phenotypes to Kir6.1/SUR2B channel inhibition. Its >300-fold selectivity for Kir6.1/SUR2B over Kir6.2/SUR1 [1] and complete lack of activity against nine other Kir channel subtypes at 30 µM [2] eliminates the confounding off-target effects that compromise studies using glibenclamide or PNU-37883A. This selectivity is essential for target validation studies in vascular smooth muscle, endothelial cells, and cardiovascular disease models where Kir6.1/SUR2B plays a pathophysiological role.

Ductus Arteriosus Patency and Closure Pharmacology Research

Pressure myography experiments confirm that VU0542270 induces ductus arteriosus constriction with potency comparable to glibenclamide [1], validating its utility in patent ductus arteriosus (PDA) research. Unlike glibenclamide, which carries hypoglycemic risk due to pancreatic KATP channel inhibition, VU0542270 achieves equivalent vasoconstrictor efficacy through vascular-specific mechanism. This makes VU0542270 the preferred compound for ex vivo ductus arteriosus myography studies, PDA-related target engagement assays, and preclinical models investigating vascular KATP channel contributions to ductus arteriosus tone regulation [2].

SUR2 Subunit Pharmacology and KATP Channel Subtype Dissection

The localization of VU0542270's binding site to the SUR2 subunit, demonstrated through systematic Kir6-SUR combinatorial expression analysis [1], positions VU0542270 as a critical tool for dissecting SUR2-specific signaling pathways. Unlike the four subsequently disclosed SUR2 inhibitors (VU0212387, VU0543336, VU0605768, VU0544086) which exhibit IC50 ranges spanning 100 nM to 1 µM and paradoxical Kir6.2/SUR1 stimulatory effects in two cases [2], VU0542270 provides a pure SUR2-dependent inhibitory profile. This clean pharmacology is essential for studies mapping SUR2-mediated pathways in vascular biology, migraine pathophysiology (where SUR2B channels are implicated), and cardiovascular channelopathies [3].

Cardiovascular Drug Discovery Screening Cascades and Selectivity Counterscreens

VU0542270 serves as a benchmark reference compound for high-throughput screening campaigns targeting vascular KATP channels. Its well-characterized selectivity profile across the Kir channel family [1] makes it an ideal positive control for Kir6.1/SUR2B inhibition assays and a critical counterscreen comparator for evaluating the selectivity of novel SUR2-targeting chemical matter. For medicinal chemistry programs developing next-generation vascular KATP channel modulators, VU0542270 provides a validated chemical scaffold (N-aryl-N'-benzyl urea) with established structure-activity relationships [2] and defined pharmacokinetic properties including short in vivo half-life due to extensive metabolism [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0542270

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.